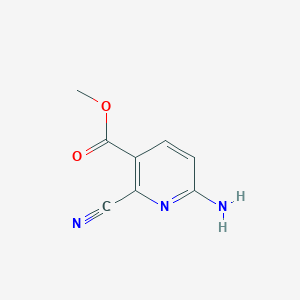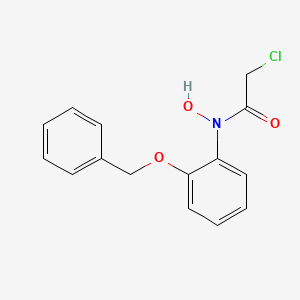
Methyl 6-amino-2-cyanonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-2-cyanonicotinate is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of nicotinic acid and features both amino and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-cyanonicotinate typically involves the reaction of methyl nicotinate with cyanamide under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-amino-2-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinates and aminonicotinates, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Methyl 6-amino-2-cyanonicotinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 6-amino-2-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano group can undergo hydrolysis to form amides, which are key intermediates in many biological processes .
Comparaison Avec Des Composés Similaires
- Methyl 6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate
- Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate
Comparison: Methyl 6-amino-2-cyanonicotinate is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
methyl 6-amino-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,1H3,(H2,10,11) |
Clé InChI |
DKWCREIUGALUDG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)

![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)

![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)



